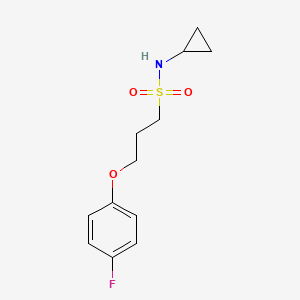
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide” is a compound with the molecular formula C12H16FNO3S and a molecular weight of 273.32. It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections .
Synthesis Analysis
While specific synthesis methods for “N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide” are not available in the retrieved data, sulfonamides in general can be synthesized from organometallic reagents and a novel sulfinylamine reagent .Molecular Structure Analysis
Sulfonamides, including “N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Aplicaciones Científicas De Investigación
Poly(arylene ether sulfone)s as Proton Exchange Membranes
Research into poly(arylene ether sulfone)s highlights their potential as materials for proton exchange membranes in fuel cells. These materials, which incorporate sulfonated side chains, demonstrate high proton conductivity, making them suitable for use in fuel cell applications. This is attributed to their comb-shaped sulfonated structure, which enhances their performance as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Synthesis of Indane Derivatives
A novel AlCl3-promoted [2 + 3]-cycloaddition technique involving 1,1-cyclopropanes and N-benzylic sulfonamides has been developed. This method facilitates the synthesis of highly functionalized Indane derivatives, providing a new approach to cycloaddition reactions and expanding the toolbox for synthesizing complex organic structures (Zhu et al., 2014).
Ring-Opening Aminochalcogenation
The ring-opening 1,3-aminothiolation of donor–acceptor cyclopropanes, using sulfonamides and N-(arylthio)succinimides, represents a three-component approach to constructing complex molecules. This method allows for the efficient synthesis of ring-opened products with specific functional groups positioned adjacent to donor and acceptor sites, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Augustin, Jones, & Werz, 2019).
Sulfonated Block Copolymers for Fuel-Cell Applications
The development of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has shown promise for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them potential alternatives to traditional fuel cell membranes. Their synthesis involves the use of bis(4-fluorophenyl)sulfone and fluorene-based monomers, highlighting the importance of fluorinated compounds in the design of high-performance materials (Bae, Miyatake, & Watanabe, 2009).
Mecanismo De Acción
Safety and Hazards
Sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts. Non-allergic reactions can include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . In large doses, sulfonamides may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Propiedades
IUPAC Name |
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-10-2-6-12(7-3-10)17-8-1-9-18(15,16)14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUVCOAFBKQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

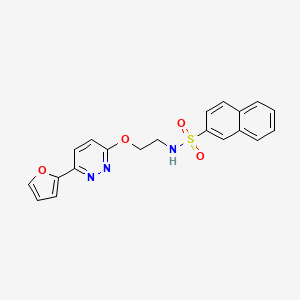
![4-Cyclopropyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2661355.png)
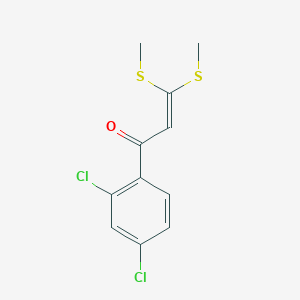
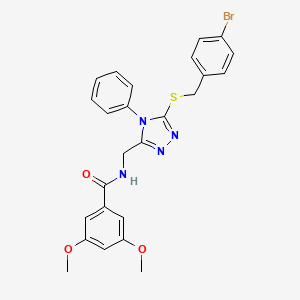
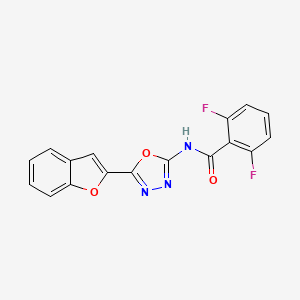
![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2661363.png)
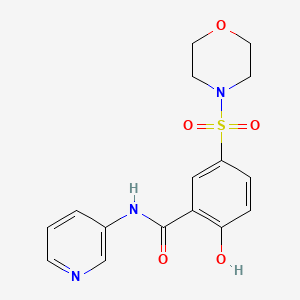
![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)
![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

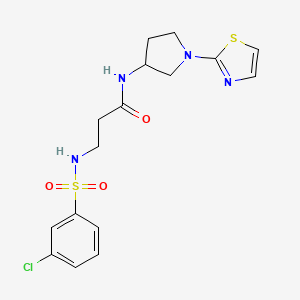
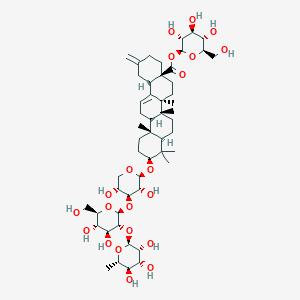
![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)